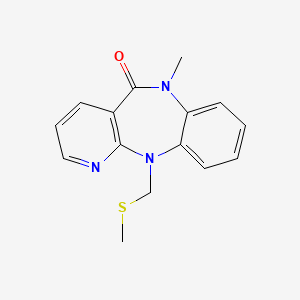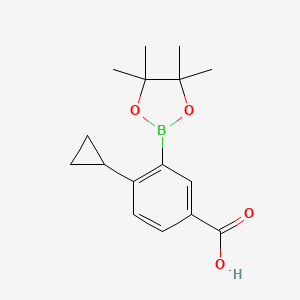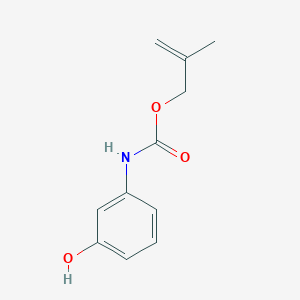
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is a heterocyclic organic compound with the molecular formula C7H10N2O3 It is a derivative of barbituric acid, characterized by the presence of ethyl and methyl groups at the 5-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione typically involves the condensation of urea with diethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions are commonly employed to facilitate the reaction.
The general reaction scheme is as follows:
Urea+Diethyl malonateBase, Solvent, Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to barbiturates suggests possible applications in the development of central nervous system (CNS) depressants.
Medicine
Medically, derivatives of this compound are explored for their sedative and hypnotic properties. Research is ongoing to develop new therapeutic agents based on its structure.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione involves interaction with specific molecular targets, such as GABA receptors in the CNS. By binding to these receptors, it can modulate neuronal activity, leading to sedative effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric Acid: The parent compound, lacking the ethyl and methyl groups.
Phenobarbital: A barbiturate with phenyl and ethyl groups at the 5-position.
Thiopental: A sulfur-containing barbiturate used as an anesthetic.
Uniqueness
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and methyl groups enhance lipophilicity, potentially improving its pharmacokinetic profile compared to unsubstituted barbiturates.
Propriétés
Numéro CAS |
27653-63-0 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-3-7(2)4(10)8-6(12)9-5(7)11/h3H2,1-2H3,(H2,8,9,10,11,12) |
Clé InChI |
RCFRTWDBBMGLGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)

![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)


![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)



